molecular formula C34H45N7O7 B053991 Z-Val-Val-Arg-AMC CAS No. 124485-41-2

Z-Val-Val-Arg-AMC

Cat. No.: B053991
CAS No.: 124485-41-2
M. Wt: 663.8 g/mol
InChI Key: VCOVUYXJMHMVNV-FMYROPPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Val-Arg-AMC: is a fluorescent peptide substrate used primarily to assess the activity of cathepsins, which are proteolytic enzymes involved in various cellular processes. The compound is composed of a peptide sequence (Z-Val-Val-Arg) linked to a fluorescent group (AMC), making it useful in biochemical assays to monitor enzyme activity .

Mechanism of Action

Safety and Hazards

When handling Z-Val-Val-Arg-AMC, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-Arg-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorescent group. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the fluorescent group is attached .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Z-Val-Val-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by cathepsins. The hydrolysis of the peptide bond releases the fluorescent group, which can be detected and quantified.

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is the free fluorescent group (AMC), which is used as an indicator of enzyme activity .

Comparison with Similar Compounds

Uniqueness: Z-Val-Val-Arg-AMC is unique in its specific peptide sequence, which provides distinct substrate specificity for certain cathepsins. This makes it particularly useful in studies where differentiation between cathepsin subtypes is required .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOVUYXJMHMVNV-FMYROPPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Z-Val-Val-Arg-AMC in studying Entamoeba histolytica virulence?

A: this compound is a fluorogenic substrate used to measure the activity of cysteine proteases, specifically EhCP4, in Entamoeba histolytica []. Increased activity of these proteases is linked to enhanced virulence of the parasite. Research indicates that interaction between E. histolytica and enteropathogenic E. coli (EPEC) leads to a heightened degradation of this compound, suggesting an increase in EhCP4 activity and thus, parasite virulence [].

Q2: How is this compound utilized in proteasome research?

A: this compound serves as a specific fluorescent peptide substrate for measuring the trypsin-like (T-L) activity of the proteasome []. This activity is crucial for various cellular processes, and its dysregulation is implicated in several diseases. Researchers use this compound to assess the potency of potential proteasome inhibitors, like PS-341 and ZGDHu-1, by monitoring their ability to inhibit the degradation of this compound by the proteasome []. This allows for the identification and characterization of novel therapeutic candidates targeting the proteasome system.

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